3,4-dichloromethylphenidate HCl
Description
Properties
IUPAC Name |
methyl (2R)-2-(3,4-dichlorophenyl)-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO2.ClH/c1-19-14(18)13(12-4-2-3-7-17-12)9-5-6-10(15)11(16)8-9;/h5-6,8,12-13,17H,2-4,7H2,1H3;1H/t12-,13-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQISAOWJXQDPU-OJERSXHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1CCCCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346445 | |
| Record name | (+/-)-threo-3,4-Dichloromethylphenidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214149-42-5 | |
| Record name | (+/-)-threo-3,4-Dichloromethylphenidate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Derivatization
Established Synthetic Pathways for 3,4-Dichloromethylphenidate (B3419264) HCl
The primary established method for synthesizing 3,4-dichloromethylphenidate HCl is through the direct chemical modification of methylphenidate. wikipedia.org This approach leverages the readily available methylphenidate backbone and introduces the dichloro-functionality in a targeted manner.
The synthesis begins with the precursor, methylphenidate. Methylphenidate itself is typically synthesized from precursors such as α-phenyl-α-(2-piperidinyl)acetic acid, commonly known as ritalinic acid. wikipedia.org The synthesis involves an esterification reaction of ritalinic acid with methanol (B129727) in the presence of an acid catalyst.
The direct conversion to 3,4-dichloromethylphenidate HCl involves the chlorination of the methylphenidate molecule. This reaction is an electrophilic aromatic substitution, where chlorine atoms are added to the 3 and 4 positions of the phenyl ring.
| Role | Compound/Condition | Description |
|---|---|---|
| Primary Precursor | Methylphenidate | The foundational molecule that undergoes chlorination. |
| Chlorinating Agent | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Reagents used to introduce chlorine atoms to the phenyl ring. |
| Reaction Type | Electrophilic Aromatic Substitution | The fundamental chemical process for modifying the phenyl ring. |
| Final Step | Conversion to Hydrochloride Salt | Reaction with hydrochloric acid to produce the stable HCl salt form. |
The core of the synthesis is the dichlorination of the phenyl ring on the methylphenidate molecule. This modification is achieved using standard chlorinating agents capable of electrophilic aromatic substitution. The electron-donating nature of the alkyl group attached to the phenyl ring directs the incoming electrophiles (chlorine) to the ortho and para positions. However, steric hindrance from the piperidine (B6355638) ring favors substitution at the meta (3) and para (4) positions, resulting in the desired 3,4-dichloro substitution pattern. The reaction is typically carried out in an inert solvent to prevent unwanted side reactions.
Following the chlorination reaction, the crude product is a mixture containing the desired 3,4-dichloromethylphenidate, unreacted starting material, and potentially other chlorinated isomers. Purification is essential to isolate the target compound. Standard laboratory techniques such as recrystallization or column chromatography are employed to achieve high purity. Once the purified free base is isolated, it is converted to its hydrochloride salt by treatment with hydrochloric acid. This process not only facilitates handling and storage but is often a final purification step, as the salt form can be selectively precipitated from solution.
Advanced Synthetic Approaches for Methylphenidate Analogues
While direct chlorination is effective, modern synthetic chemistry has explored more advanced and versatile methods for creating a wide range of methylphenidate analogues. These techniques offer greater control over stereochemistry and allow for the introduction of diverse functional groups at various positions on the molecule.
A highly direct and elegant method for the synthesis of methylphenidate analogues involves a rhodium(II)-catalyzed intermolecular C-H insertion. nih.govresearchgate.net This reaction provides a powerful way to form the crucial carbon-carbon bond between the piperidine ring and the phenylacetate (B1230308) moiety.
The process typically involves reacting a protected piperidine, such as N-Boc-piperidine, with a methyl aryldiazoacetate in the presence of a rhodium(II) catalyst. nih.govresearchgate.net The choice of catalyst is critical for controlling the stereochemistry of the final product. For instance, using dirhodium tetraacetate can produce racemic mixtures of the analogues, whereas employing chiral dirhodium tetraprolinate derivatives can yield enantioenriched products. nih.govresearchgate.net The reaction is followed by a deprotection step, often using trifluoroacetic acid, to yield the final methylphenidate analogue. nih.gov This methodology has been used to create libraries of analogues with varied aryl groups for structure-activity relationship studies. mdma.ch
| Component | Example | Purpose |
|---|---|---|
| Substrate 1 | N-Boc-piperidine | The source of the piperidine ring, protected to control reactivity. nih.govresearchgate.net |
| Substrate 2 | Methyl aryldiazoacetate | The precursor to the phenylacetate portion of the molecule. nih.govresearchgate.net |
| Catalyst | Dirhodium tetraacetate or chiral dirhodium derivatives | Facilitates the C-H insertion and can control stereoselectivity. nih.govresearchgate.net |
| Key Outcome | Direct formation of C-C bond | Efficiently constructs the core structure of methylphenidate analogues. nih.gov |
A novel strategy for creating methylphenidate analogues with modifications on the piperidine ring itself utilizes tungsten-promoted dearomatization of pyridine (B92270). acs.orgnih.govnih.gov This approach addresses a significant challenge in methylphenidate synthesis, as functionalization of the saturated piperidine ring has been historically difficult to achieve with precision. acs.orgnih.gov
The methodology involves the coordination of a pyridine borane (B79455) to a tungsten fragment, {WTp(NO)(PMe₃)}, which activates the pyridine ring for further reactions. acs.orgnih.gov A key step is a Reformatsky reaction to install a methyl phenylacetate group at the C2' position of the dearomatized ring. acs.orgnih.govnih.gov This is followed by a tandem protonation and nucleophilic addition sequence, resulting in a library of erythro-methylphenidate analogues functionalized at the C5' position of the piperidine ring. acs.orgnih.govnih.gov This method is highly chemoselective, adding the functional group cis to the methyl phenylacetate. acs.orgnih.gov Furthermore, using an enantioenriched tungsten reagent allows for the synthesis of enantioenriched derivatives. acs.orgnih.gov
| Feature | Description | Significance |
|---|---|---|
| Key Reagent | Tungsten complex {WTp(NO)(PMe₃)} | Enables the dearomatization and activation of a pyridine precursor. acs.orgnih.gov |
| Key Reaction | Reformatsky Reaction | Installs the methyl phenylacetate moiety onto the activated ring. acs.orgnih.govnih.gov |
| Unique Outcome | C5' piperidyl functionalization | Allows for the creation of novel analogues with modifications previously unexplored. acs.orgnih.gov |
| Stereocontrol | High stereoselectivity | Produces erythro diastereomers and can be adapted for enantioenriched synthesis. acs.orgnih.gov |
Chemical Reactivity and Derivatization Studies
The derivatization of 3,4-dichloromethylphenidate can be approached through several key reaction types, including oxidation, reduction, and nucleophilic substitution. These transformations can modify the compound's physicochemical properties and are essential for developing analytical standards and studying structure-activity relationships.
Oxidation reactions of 3,4-dichloromethylphenidate primarily target the methyl ester group. The hydrolysis of the ester to its corresponding carboxylic acid is a key oxidative transformation. This reaction is not only a common metabolic pathway for phenidate-type compounds but also a deliberate synthetic step for analytical purposes. mdpi.comkcl.ac.uk
Hydrolysis to 3,4-dichlororitalinic acid:
The methyl ester of 3,4-dichloromethylphenidate can be hydrolyzed to form 3,4-dichlororitalinic acid. bioforumconf.com This conversion can be achieved under basic or acidic conditions. In laboratory settings, this hydrolysis is often performed to create analytical reference standards for identifying metabolites in forensic and clinical analyses. bioforumconf.com Studies on related phenidate compounds show that this hydrolysis is a primary metabolic route, often facilitated by carboxylesterases in vivo. researchgate.net
| Reaction | Product | Reagents and Conditions | Application |
| Ester Hydrolysis | 3,4-dichlororitalinic acid | Aqueous base (e.g., NaOH) or acid (e.g., HCl), heat | Synthesis of metabolite standards for analytical and forensic identification bioforumconf.com |
While the hydrolysis of the ester is a well-documented transformation for analytical purposes, detailed studies on the oxidation of other parts of the 3,4-dichloromethylphenidate molecule, such as the piperidine ring or the benzylic position, are not extensively reported in the scientific literature.
The reduction of the methyl ester in 3,4-dichloromethylphenidate to a primary alcohol represents a significant chemical modification. This transformation is typically accomplished using powerful hydride-reducing agents.
Reduction to the corresponding primary alcohol:
Lithium aluminum hydride (LiAlH₄) is a sufficiently strong reducing agent to convert esters to primary alcohols. chemistrysteps.commasterorganicchemistry.comlibretexts.orgcommonorganicchemistry.com The reaction involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group and a subsequent reduction of the intermediate aldehyde. In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. chemistrysteps.comcommonorganicchemistry.com
| Reaction | Expected Product | Common Reagents | General Conditions |
| Ester Reduction | 2-(3,4-dichlorophenyl)-2-(piperidin-2-yl)ethanol | Lithium aluminum hydride (LiAlH₄) | Anhydrous ethereal solvent (e.g., THF, diethyl ether), followed by aqueous workup chemistrysteps.commasterorganicchemistry.com |
The successful reduction would yield a novel derivative with altered polarity and potential for further chemical modifications at the newly formed hydroxyl group.
The dichlorinated phenyl ring of 3,4-dichloromethylphenidate is a potential site for nucleophilic aromatic substitution (SNAr). However, such reactions on unactivated aryl halides are generally challenging. The reactivity of the chlorine atoms towards nucleophilic displacement would be influenced by the electronic nature of the rest of the molecule and the reaction conditions.
For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of 3,4-dichloromethylphenidate, the existing substituents are not strongly electron-withdrawing, which would make direct nucleophilic substitution difficult under standard conditions.
Theoretical studies on related chlorinated aromatic compounds indicate that the positions of the chlorine atoms and the presence of other functional groups significantly influence the feasibility of nucleophilic substitution. iau.ir For instance, in 2,4-dichloroquinazoline, the carbon at the 4-position is more susceptible to nucleophilic attack due to electronic factors. nih.gov While this provides a model for understanding potential reactivity, specific studies on the nucleophilic aromatic substitution of the chloro groups in 3,4-dichloromethylphenidate have not been found in the reviewed literature. Derivatization for analytical purposes has been achieved by targeting the secondary amine with reagents like isobutyl chloroformate or through reactions with fluorogenic reagents such as 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), which proceeds via nucleophilic substitution on the reagent. bioforumconf.comnih.gov
| Reaction Type | Potential Nucleophiles | General Requirements for SNAr | Status for 3,4-DCMP |
| Nucleophilic Aromatic Substitution | Amines, alkoxides, thiols | Strong electron-withdrawing groups on the aromatic ring, high temperatures, or metal catalysis | No specific experimental data found for direct substitution on the dichlorophenyl ring. |
Further research would be necessary to explore the potential for nucleophilic substitution on the dichlorophenyl ring of 3,4-dichloromethylphenidate and to determine the specific conditions required to achieve such transformations.
Pharmacology and Neurochemical Mechanisms of Action Preclinical Focus
Monoamine Transporter Inhibition Profile
Preclinical research, primarily using in vitro models with transporter-transfected cells and rat brain synaptosomes, has established 3,4-DCMP as a potent triple reuptake inhibitor, albeit with significant selectivity for the catecholamine transporters. wikipedia.orgcore.ac.uk The addition of two chlorine atoms to the phenyl ring of the methylphenidate structure significantly enhances its binding affinity and inhibitory potency at the dopamine (B1211576) and norepinephrine (B1679862) transporters. wikipedia.orgnih.gov
Dopamine Transporter (DAT) Inhibition
3,4-Dichloromethylphenidate (B3419264) demonstrates a high affinity for the dopamine transporter (DAT). Studies have shown that halogenating the phenyl ring with chlorine increases the compound's ability to inhibit dopamine transport. nih.gov In vitro assays using rat striatal tissue determined that the threo-diastereomer of 3,4-DCMP, also referred to as 3,4-CTMP, inhibits dopamine uptake with a half-maximal inhibitory concentration (IC₅₀) of 65 nM. caymanchem.com Further research comparing it to methylphenidate (MPH) found that 3,4-DCMP has a more than twofold increase in potency for DAT inhibition. core.ac.uk This potent blockade of the DAT is a primary mechanism behind its stimulant effects. ontosight.ai
Norepinephrine Transporter (NET) Inhibition
The inhibitory effect of 3,4-DCMP is even more pronounced at the norepinephrine transporter (NET). Comparative studies have shown it to be over 10-fold more potent as a NET inhibitor than methylphenidate. core.ac.uk The increase in potency relative to methylphenidate is starkly illustrated by binding affinity data, which shows a 76-fold increase for NET binding. core.ac.uk This potent action on the NET suggests a significant impact on noradrenergic neurotransmission. service.gov.uknih.gov
Serotonin (B10506) Transporter (SERT) Inhibition and Selectivity
While its primary action is on catecholamine transporters, the 3,4-dichloro substitution also confers a higher selectivity for the serotonin transporter (SERT) and serotonin uptake inhibition compared to many other phenidates. wikipedia.orgwikiwand.com This activity is considered rare among this class of compounds. wikipedia.orgwikiwand.com However, its potency at SERT remains significantly lower than at DAT and NET. core.ac.uknih.gov Studies report that methylphenidate-based substances, including 3,4-DCMP, inhibit NET and DAT 4 to over 1,000-fold more potently than they inhibit SERT. core.ac.uknih.gov Specifically, most compounds in the studied series were 40 to over 1000-fold weaker as SERT inhibitors than as DAT inhibitors. core.ac.uk This indicates that while serotonergic activity is present, 3,4-DCMP remains a highly selective catecholamine reuptake inhibitor.
| Compound | DAT Inhibition (IC₅₀, nM) | NET Inhibition (IC₅₀, nM) | SERT Inhibition (IC₅₀, nM) | Source |
|---|---|---|---|---|
| 3,4-Dichloromethylphenidate (threo-diastereomer) | 65 | Data Not Specified in Source | Data Not Specified in Source | caymanchem.com |
| Methylphenidate | 131 | 83 | >10,000 | nih.gov |
| Cocaine | ~500-1500 | ~500-1500 | ~500-1500 | core.ac.uk |
Neurotransmitter Efflux and Release Modulation
Studies investigating the mechanism of action of 3,4-DCMP have sought to determine whether it acts as a substrate-releasing agent, like amphetamine, or as a pure reuptake inhibitor, like cocaine.
Dopamine Efflux Studies
Preclinical research indicates that 3,4-DCMP does not function as a dopamine-releasing agent. nih.govnih.gov In vitro experiments showed that, similar to methylphenidate and cocaine, it did not induce transporter-mediated efflux of dopamine. nih.govnih.gov However, by blocking the dopamine transporter, it significantly potentiates the effects of released dopamine. Using fast cyclic voltammetry in rat brain slices from the nucleus accumbens, studies demonstrated that 3,4-CTMP (at concentrations of 0.1 and 1 μM) increased electrically evoked dopamine efflux by approximately six-fold. nih.govresearchgate.netnih.gov This effect was more potent than that observed with methylphenidate, which caused a four-fold increase at a higher concentration (10 μM). nih.govresearchgate.net
Noradrenaline Efflux Studies
Similar to its effects on dopamine, 3,4-DCMP does not cause reverse transport of noradrenaline but enhances its extracellular concentration by blocking reuptake. nih.gov In studies using rat brain slices of the bed nucleus of the stria terminalis, 3,4-CTMP was found to increase evoked noradrenaline efflux by approximately two-fold. nih.govresearchgate.netnih.gov This level of potentiation was comparable to the effect of methylphenidate at the same concentrations. nih.gov These findings confirm that the compound's primary mechanism on noradrenergic systems is the inhibition of the norepinephrine transporter. nih.gov
| Compound | Concentration (μM) | Evoked Dopamine Efflux (Fold Increase) | Evoked Noradrenaline Efflux (Fold Increase) | Source |
|---|---|---|---|---|
| 3,4-CTMP | 0.1 - 1 | ~6 | ~2 | nih.govresearchgate.netnih.gov |
| Methylphenidate | 10 | ~4 | ~2 | nih.govresearchgate.net |
| Ethylphenidate | 1 | ~2 | ~2 | nih.govresearchgate.net |
Absence of Transporter-Mediated Reverse Transport
Preclinical investigations have consistently demonstrated that 3,4-dichloromethylphenidate HCl acts as a monoamine transporter inhibitor rather than a substrate. core.ac.ukresearchgate.net In studies using human embryonic kidney 293 (HEK 293) cells transfected with human monoamine transporters, the compound did not induce transporter-mediated efflux of monoamines. core.ac.ukresearchgate.net This mechanism is characteristic of a "cocaine-like" rather than an "amphetamine-like" agent, as it blocks the reuptake of neurotransmitters without promoting their release. researchgate.netnih.govmdpi.com Further in vitro studies on rat brain slices confirmed this profile, showing that while the compound increases stimulated dopamine release, it does not affect basal, unstimulated levels of dopamine or noradrenaline. nih.govmdpi.com This indicates that 3,4-dichloromethylphenidate HCl is not a substrate for reverse transport through the dopamine or norepinephrine transporters. nih.gov
Receptor Binding and Interaction Profiles
Beyond its primary action at monoamine transporters, 3,4-dichloromethylphenidate HCl exhibits a distinct profile of interactions with various neurotransmitter receptors. Research indicates that while it potently binds to the norepinephrine transporter (NET) and dopamine transporter (DAT) and has an affinity for the serotonin transporter (SERT), its direct interactions with postsynaptic receptors are more selective. core.ac.uk Notably, preclinical studies have found no significant affinity for dopamine D2 receptors. core.ac.uk
Adrenergic Receptor Interactions
Studies investigating the receptor binding profile of 3,4-dichloromethylphenidate HCl have identified interactions with specific adrenergic receptor subtypes. The compound has been shown to bind to the α1A-adrenergic receptor with affinities in the micromolar range. core.ac.uk Additionally, it demonstrates binding to the α2A-adrenergic receptor, also with micromolar affinity. core.ac.uk
Adrenergic Receptor Binding Affinity of 3,4-Dichloromethylphenidate
| Receptor | Binding Affinity (µM) |
|---|---|
| α1A | 1.7–6.5 core.ac.uk |
| α2A | 7–10 core.ac.uk |
Serotonergic Receptor Interactions
The interaction of 3,4-dichloromethylphenidate HCl with the serotonergic system extends beyond the serotonin transporter. Preclinical data show that the compound possesses an affinity for the 5-HT1A receptor, with binding values reported to be between 1 and 17 µM. core.ac.uk It also binds to the 5-HT2C receptor, showing an IC50 value of 12 µM. core.ac.uk In contrast, studies have found that it does not bind to the 5-HT2A receptor and does not produce activation at the 5-HT2B receptor. core.ac.uk
Serotonergic Receptor Interaction Profile of 3,4-Dichloromethylphenidate
| Receptor | Interaction Type | Affinity (IC50 or Range in µM) |
|---|---|---|
| 5-HT1A | Binding | 1–17 core.ac.uk |
| 5-HT2A | No Binding | N/A core.ac.uk |
| 5-HT2B | No Activation | N/A core.ac.uk |
| 5-HT2C | Binding | 12 core.ac.uk |
Trace Amine-Associated Receptor (TAAR) Binding
Investigations into the interaction of 3,4-dichloromethylphenidate HCl with the trace amine-associated receptor 1 (TAAR1) have revealed species-specific binding. Studies have shown that the compound binds to the rat TAAR1 with an affinity in the range of 6–13 µM. core.ac.uk However, in the same series of experiments, no binding affinity was detected for the mouse TAAR1, highlighting a potential difference in the receptor's pharmacology between species. core.ac.uk
Preclinical Pharmacokinetics and Metabolism Research
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models
Detailed ADME studies for 3,4-dichloromethylphenidate (B3419264) in animal models are not extensively published in peer-reviewed literature. However, inferences can be drawn from research on its parent compound, methylphenidate, and from limited studies on 3,4-DCMP itself. The primary route of metabolism is expected to be hepatic, with excretion of metabolites occurring predominantly through renal pathways. wikipedia.org
Metabolic Resistance and Half-Life Considerations
A key structural feature of 3,4-dichloromethylphenidate is the presence of two chlorine atoms on the phenyl ring. This 3,4-dichloro substitution is known to confer significant resistance to metabolic degradation. wikipedia.org This increased metabolic stability results in a markedly prolonged duration of action and a longer biological half-life when compared to methylphenidate. wikipedia.org While precise pharmacokinetic parameters such as the half-life of 3,4-DCMP in animal models have not been formally published, the qualitative evidence points to a significantly slower rate of elimination. For comparison, the half-life of methylphenidate in rats is considerably shorter than in humans, necessitating specific dosing regimens in preclinical studies to maintain clinically relevant plasma concentrations.
Hepatic Metabolism Pathways
The liver is the principal site of metabolism for methylphenidate and its analogs. wikipedia.orgwikipedia.org The primary metabolic pathway for methylphenidate involves de-esterification by carboxylesterase 1 (CES1) to form the inactive metabolite, ritalinic acid. clinpgx.org Minor metabolic routes for methylphenidate include microsomal oxidation and aromatic hydroxylation. clinpgx.org
For 3,4-dichloromethylphenidate, in vivo studies in rats have aimed to identify its metabolites. One study analyzing the urine of male rats identified seven phase I metabolites of 3,4-CTMP (a stereoisomer of 3,4-DCMP). oup.com The primary metabolic reaction was found to be hydrolysis, leading to the formation of the corresponding carboxylic acid metabolite. oup.com Other observed phase I reactions included hydroxylation of the piperidine (B6355638) ring and a combination of hydrolysis and hydroxylation. Notably, no phase II metabolites (such as glucuronide conjugates) were detected in the rat urine samples. oup.com
The presence of the dichloro- substitution on the aromatic ring can influence the activity of cytochrome P450 (CYP) enzymes, which are involved in oxidative metabolism. mdpi.comdoi.org While the specifics for 3,4-DCMP are not elucidated, research on other dichlorinated aromatic compounds indicates that the position of the chlorine atoms can affect the rate and site of metabolism.
The table below summarizes the identified metabolites of 3,4-CTMP in a preclinical rat model. oup.com
| Metabolite | Metabolic Pathway |
| 3,4-dichlororitalinic acid | Hydrolysis |
| Hydroxy-3,4-dichloromethylphenidate | Hydroxylation |
| Dihydroxy-3,4-dichloromethylphenidate | Dihydroxylation |
| 3,4-dichlororitalinic acid + Hydroxylation | Hydrolysis and Hydroxylation |
| Dehydro-hydroxy-3,4-dichloromethylphenidate | Dehydrogenation and Hydroxylation |
| Methoxy-3,4-dichloromethylphenidate | Methoxylation |
| Hydroxy-methoxy-3,4-dichloromethylphenidate | Hydroxylation and Methoxylation |
This data is based on a study of the d,l-threo diastereomer of 3,4-DCMP, also known as 3,4-CTMP.
Renal Excretion Pathways
Following hepatic metabolism, the resulting metabolites of methylphenidate are primarily excreted through the kidneys. wikipedia.org In humans, approximately 97% of metabolized methylphenidate is excreted in the urine. wikipedia.org It is expected that 3,4-dichloromethylphenidate and its metabolites follow a similar renal excretion pathway. wikipedia.org The major urinary metabolite of methylphenidate is ritalinic acid. clinpgx.org Given that hydrolysis is a primary metabolic route for 3,4-DCMP, it is anticipated that 3,4-dichlororitalinic acid would be a significant urinary metabolite.
In Vitro Metabolic Stability Assays
In vitro metabolic stability assays are crucial in early drug development to predict the in vivo half-life of a compound. ajpp.in These assays typically utilize liver microsomes or hepatocytes to assess the rate of metabolism. ajpp.in
Specific data from in vitro metabolic stability assays for 3,4-dichloromethylphenidate HCl are not available in the published scientific literature. However, based on the observed increased duration of action, it can be inferred that 3,4-DCMP would exhibit higher stability in such assays compared to methylphenidate. The resistance to metabolism conferred by the dichloro- substitution is the likely reason for this presumed enhanced stability.
The table below illustrates a hypothetical comparison of metabolic stability parameters, extrapolated from the known characteristics of methylphenidate and the reported metabolic resistance of 3,4-DCMP.
| Compound | Expected In Vitro Half-life (t½) | Expected Intrinsic Clearance (CLint) |
| Methylphenidate | Shorter | Higher |
| 3,4-dichloromethylphenidate HCl | Longer | Lower |
Role of Preclinical Pharmacokinetic Studies in Analog Development
Preclinical pharmacokinetic studies are fundamental in the development of new chemical entities, including analogs of existing drugs. ajpp.inresearchgate.net These studies provide essential information on how a compound is absorbed, distributed, metabolized, and excreted, which helps in predicting its efficacy and safety profile in humans. biobostonconsulting.com
In the context of methylphenidate analogs, preclinical pharmacokinetic research serves several key purposes:
Structure-Activity Relationship (SAR) Elucidation: By comparing the pharmacokinetic profiles of different analogs, researchers can understand how structural modifications, such as the addition of halogen atoms, affect the compound's metabolic stability and duration of action. The development of 3,4-DCMP is itself an example of such a modification to enhance metabolic resistance. wikipedia.org
Lead Optimization: Pharmacokinetic data helps in selecting and optimizing lead compounds with desirable properties, such as a longer half-life, to potentially improve dosing regimens.
Prediction of Human Pharmacokinetics: While interspecies differences exist, animal pharmacokinetic data is crucial for extrapolating potential human pharmacokinetic parameters and for guiding the design of first-in-human clinical trials. ajpp.in
The study of analogs like 3,4-dichloromethylphenidate contributes to a broader understanding of the SAR of phenidate-based stimulants, which can inform the design of future compounds with tailored pharmacokinetic profiles for therapeutic purposes.
Analytical Methodologies for Research and Characterization
Chromatographic Techniques
Chromatographic methods are pivotal for separating 3,4-dichloromethylphenidate (B3419264) from complex matrices and from its isomers or related compounds. Coupling chromatography with mass spectrometry provides a powerful tool for both separation and identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and thermally stable compounds. For phenidate analogues like 3,4-dichloromethylphenidate, it serves as a core method for identification in forensic laboratories. bohrium.comnih.gov Samples are typically prepared using an acid/base extraction. cfsre.org
Analysis of 3,4-dichloromethylphenidate by GC-MS has revealed that the compound can be susceptible to thermal decomposition in the injector port or on the column. bohrium.comresearchgate.net This degradation process can lead to the formation of 2-aryl-acetates and 2,3,4,5-tetrahydropyridines, which might complicate interpretation if not accounted for. bohrium.comresearchgate.net Despite this, the identity of pure samples has been successfully confirmed using GC-MS. frontiersin.orgnih.gov The electron ionization (EI) mass spectra obtained are used for comparison against reference standards and spectral libraries. ljmu.ac.uk
A key challenge in the mass spectrometry of phenidates, including in GC-MS analysis, is that they often produce a major, and sometimes single, fragment ion at m/z 84, which is representative of the secondary amine residue. bioforumconf.com This can make unambiguous identification difficult. bioforumconf.com
Table 1: Example GC-MS Parameters for 3,4-Dichloromethylphenidate Analysis
| Parameter | Value |
|---|---|
| Instrument | Agilent 5975 Series GC/MSD System |
| Sample Preparation | Acid/Base extraction |
| Column | Agilent J&W DB-1 (12 m x 200 µm x 0.33 µm) |
| Carrier Gas | Helium (1.46 mL/min) |
| Injector Temperature | 265 °C |
| Injection Type | Splitless |
| Oven Program | 50 °C, then 30 °C/min to 340 °C (hold 2.3 min) |
| Transfer Line Temp. | 300 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Mass Scan Range | 40-550 m/z |
| Retention Time | 6.007 min |
Data sourced from The Center for Forensic Science Research & Education. cfsre.org
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, QTOF-MS)
Liquid chromatography, particularly ultra-high performance liquid chromatography (UHPLC), coupled with high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (QTOF-MS), offers a robust alternative to GC-MS, especially for thermally labile compounds. oup.com This technique is instrumental in the structural elucidation and metabolite identification of phenidate analogues. bioforumconf.comoup.com
LC-QTOF-MS analysis provides accurate mass measurements, which aids in determining the elemental composition of the parent molecule and its fragments. cfsre.org For 3,4-dichloromethylphenidate, analysis of a reference standard resulted in a retention time of 6.69 minutes and provided detailed time-of-flight (TOF) MS and MS/MS spectra for positive identification. cfsre.org
To overcome the challenge of a dominant, non-specific fragment (m/z 84) in MS/MS spectra, a derivatization method using isobutyl chloroformate has been developed. bioforumconf.com This "in vial" derivatization creates carbamate (B1207046) derivatives that alter the fragmentation pattern under electrospray ionization (ESI), leading to richer spectra that allow for more detailed structural elucidation of the original compound at low ng/mL levels. bioforumconf.com
Table 2: Example LC-QTOF-MS Parameters for 3,4-Dichloromethylphenidate Analysis
| Parameter | Value |
|---|---|
| Instrument | Sciex TripleTOF® 5600+, Shimadzu Nexera XR UHPLC |
| Sample Preparation | 1:100 dilution of acid/base extract in mobile phase |
| Column | Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 µm) |
| Mobile Phase | A: 10 mM Ammonium formate (B1220265) (pH 3.0); B: Methanol (B129727)/acetonitrile (50:50) |
| Gradient | Initial 95% A, to 5% A over 13 min, return to initial at 15.5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Source Heater Temp. | 600 °C |
| TOF MS Scan Range | 100-510 Da |
| MS/MS Scan Range | 50-510 Da |
| Collision Energy | 35 ± 15 eV |
| Retention Time | 6.60 min |
Data sourced from The Center for Forensic Science Research & Education. cfsre.org
Spectroscopic Techniques
Spectroscopic methods provide fundamental information about the molecular structure and functional groups present in 3,4-dichloromethylphenidate HCl.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For 3,4-dichloromethylphenidate HCl, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been employed as part of a comprehensive analytical characterization. bohrium.comnih.govresearchgate.net The IR spectrum would be expected to show characteristic absorption bands corresponding to the carbonyl (C=O) stretch of the ester group, C-H stretches of the aromatic and aliphatic portions, N-H stretches of the piperidine (B6355638) ring (as a hydrochloride salt), and C-Cl stretches from the dichlorinated phenyl ring.
X-ray Crystallography for Diastereomer Confirmation
Like its parent compound methylphenidate, 3,4-dichloromethylphenidate possesses two chiral centers, giving rise to four possible stereoisomers (two pairs of enantiomers known as threo and erythro diastereomers). X-ray crystallography is the definitive technique for determining the three-dimensional structure of a crystalline solid, including the relative stereochemistry of its chiral centers.
Studies utilizing X-ray crystallography have been crucial in characterizing phenidate analogues. bohrium.comnih.gov A comprehensive analysis of six phenidate analogues, including 3,4-dichloromethylphenidate, revealed the exclusive presence of the threo-configuration in the analyzed samples. bohrium.comresearchgate.net This technique is essential for unambiguously confirming the diastereomeric form of the compound, which is critical as different stereoisomers can have distinct pharmacological properties. bohrium.comresearchgate.netnih.gov
Electroanalytical Techniques (e.g., Fast Cyclic Voltammetry)
Electroanalytical techniques, particularly Fast Cyclic Voltammetry (FCV), have proven to be powerful tools for investigating the real-time neurochemical effects of dopamine (B1211576) transporter inhibitors like 3,4-dichloromethylphenidate (also known as 3,4-CTMP). FCV allows for the sub-second detection of electroactive neurotransmitters, such as dopamine and norepinephrine (B1679862), making it ideal for studying how substances like 3,4-CTMP modulate their release and reuptake in the brain. frontiersin.org
In a notable study, FCV was used to assess the effects of 3,4-CTMP on dopamine and noradrenaline efflux in rat brain slices, specifically in the nucleus accumbens and bed nucleus of the stria terminalis. frontiersin.org This technique utilizes a carbon fiber microelectrode to which a triangular voltage waveform is applied. This waveform oxidizes dopamine and norepinephrine at approximately +600 mV, and the resulting Faradaic current can be measured and converted into neurotransmitter concentration. frontiersin.org The high temporal resolution of FCV, often sampling at 8 Hz, enables the quantification of dynamic changes in neurotransmitter levels following electrical stimulation of the brain tissue. frontiersin.orgnih.gov
Research findings from these electroanalytical studies have provided significant insights into the potency of 3,4-CTMP. For instance, it was demonstrated that 3,4-CTMP at concentrations of 0.1 and 1 µM significantly increased the evoked efflux of dopamine by approximately six-fold and noradrenaline by two-fold. frontiersin.org This effect on dopamine was found to be more potent than that of methylphenidate itself. frontiersin.org Interestingly, the study also noted that unlike some other methylphenidate analogues such as ethylphenidate, 3,4-CTMP was not found to be electroactive itself, meaning it did not interfere with the electrochemical detection of the neurotransmitters. frontiersin.org
The application of FCV to study dopamine transporter inhibitors is a well-established methodology. nih.govnih.govacs.org The technique allows researchers to not only observe the inhibition of neurotransmitter reuptake but also to model the kinetics of these processes. nih.govacs.org While FCV is a powerful tool, the interpretation of data can be complex, as potent dopamine transporter inhibitors can also influence the peak amplitude of the signal, which is often used as an index of neurotransmitter release. nih.gov
Reference Standards and Certified Reference Materials in Research
The availability of high-purity reference standards and Certified Reference Materials (CRMs) is fundamental for the accurate identification and quantification of 3,4-dichloromethylphenidate HCl in forensic and research laboratories. ontosight.ai These standards are essential for method development, validation, and as a comparator in the analysis of unknown samples. ontosight.ai
3,4-Dichloromethylphenidate HCl is available commercially as an analytical reference material. caymanchem.com It is typically supplied as a neat solid and is intended for research and forensic applications. caymanchem.com The availability of well-characterized reference materials is crucial for ensuring the quality and traceability of analytical results. ontosight.ai
Furthermore, some suppliers offer (±)-threo-3,4-Dichloromethylphenidate HCl as a Certified Reference Material (CRM). This designation signifies that the material has been manufactured and tested under stringent quality management systems, often conforming to international standards such as ISO/IEC 17025 and ISO 17034. CRMs are accompanied by a certificate of analysis that provides detailed information about the material's purity, identity, and other relevant properties, ensuring its suitability for use in demanding analytical applications like quantitative analysis in clinical toxicology and forensic analysis.
The table below summarizes the availability of 3,4-dichloromethylphenidate HCl as a reference material.
| Product Name | Type | Formulation | Application |
| (±)-threo-3,4-Dichloromethylphenidate (hydrochloride) | Analytical Reference Material | Neat Solid | Research and Forensic Studies |
| (±)-threo-3,4-Dichloromethylphenidate HCl | Certified Reference Material | 1.0 mg/mL in methanol (as free base) | LC/MS or GC/MS applications, Urine Drug Testing, Clinical Toxicology, Forensic Analysis |
The use of these reference standards is critical in various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the unambiguous identification and quantification of 3,4-dichloromethylphenidate HCl in seized materials or biological samples. cfsre.org
Preclinical Research Models and Experimental Approaches
In Vitro Systems for Neurochemical Assessment
In vitro, or "within the glass," studies are fundamental for dissecting the specific molecular targets of a compound in a controlled environment. news-medical.net These methods allow for the precise measurement of interactions with proteins like neurotransmitter transporters, which are crucial for understanding the stimulant properties of 3,4-CTMP HCl. ontosight.aicreative-biolabs.com
Synaptosomes, which are isolated and resealed nerve terminals, serve as a valuable ex vivo model to study the effects of drugs on neurotransmitter uptake and release. Preparations from rat striatum, a brain region rich in dopamine (B1211576) terminals, have been instrumental in characterizing the potent effects of 3,4-CTMP HCl.
Research using rat striatal synaptosomes has demonstrated that 3,4-CTMP HCl is a potent inhibitor of the dopamine transporter (DAT). nih.gov In one study, it was found to be eight times more potent than its parent compound, methylphenidate, at inhibiting the binding of [3H]WIN 35,428, a well-known DAT ligand. nih.govfrontiersin.org This high affinity for the DAT is a key factor in its powerful stimulant effects. wikipedia.org Furthermore, these studies have shown that 3,4-CTMP HCl effectively blocks the reuptake of dopamine, leading to increased extracellular levels of this neurotransmitter. researchgate.net This mechanism is shared with other stimulants like cocaine and methylphenidate. handwiki.orgresearchgate.net
To further refine the understanding of how 3,4-CTMP HCl interacts with specific neurotransmitter transporters, researchers utilize human embryonic kidney 293 (HEK 293) cells. These cells are genetically modified to express high levels of a single type of human transporter protein, such as the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT). core.ac.ukresearchgate.net This allows for the isolated study of a compound's affinity and inhibitory potency for each transporter without the confounding variables present in more complex systems like synaptosomes.
Studies using these transfected cell lines have confirmed that 3,4-CTMP HCl is a potent inhibitor of both DAT and NET. core.ac.uknih.gov Importantly, these experiments have also revealed that, like methylphenidate and cocaine, 3,4-CTMP HCl acts as a reuptake inhibitor and does not induce transporter-mediated efflux of monoamines, a characteristic that distinguishes it from amphetamine-like stimulants. core.ac.ukresearchgate.net The data from these assays provide a quantitative measure of the compound's potency, often expressed as the IC50 value, which is the concentration of the drug required to inhibit 50% of the transporter activity.
Table 1: Monoamine Transporter Inhibition by 3,4-Dichloromethylphenidate (B3419264) HCl in HEK 293 Cells
| Transporter | IC50 (nM) |
| Dopamine (DAT) | 2.9 |
| Norepinephrine (NET) | 26 |
| Serotonin (SERT) | 3700 |
This table presents the half-maximal inhibitory concentration (IC50) values of 3,4-dichloromethylphenidate HCl for the human dopamine, norepinephrine, and serotonin transporters as determined in transfected HEK 293 cells. Data derived from Luethi et al., 2018.
Brain slice electrophysiology offers a more integrated in vitro model, preserving the local synaptic circuitry of a specific brain region. This technique allows for the direct measurement of how a compound alters neuronal activity and neurotransmitter release in a setting that more closely resembles the in vivo environment.
Studies using brain slices from the rat nucleus accumbens, a key area in the brain's reward pathway, have provided significant insights into the neurochemical effects of 3,4-CTMP HCl. frontiersin.org Using fast-scan cyclic voltammetry, researchers have observed that 3,4-CTMP HCl potently increases electrically evoked dopamine efflux. nih.govfrontiersin.org Specifically, concentrations of 0.1 and 1 μM of 3,4-CTMP HCl led to an approximately 6-fold increase in dopamine release, an effect greater than that observed with methylphenidate. frontiersin.orgnih.gov
Similar experiments in brain slices of the bed nucleus of the stria terminalis (BNST), a region involved in stress and arousal, have shown that 3,4-CTMP HCl also enhances norepinephrine efflux, causing about a 2-fold increase. nih.govfrontiersin.org These findings from brain slice preparations corroborate the data from synaptosomal and cell line studies, confirming that the primary mechanism of action for 3,4-CTMP HCl is the blockade of dopamine and norepinephrine transporters. frontiersin.org
Table 2: Effect of 3,4-Dichloromethylphenidate HCl on Neurotransmitter Efflux in Rat Brain Slices
| Brain Region | Neurotransmitter | Fold Increase in Efflux |
| Nucleus Accumbens | Dopamine | ~6 |
| Bed Nucleus of the Stria Terminalis | Norepinephrine | ~2 |
This table summarizes the approximate fold-increase in electrically evoked neurotransmitter efflux in the presence of 3,4-dichloromethylphenidate HCl (0.1-1 μM) in specific rat brain regions. Data derived from Davidson et al., 2018.
In Vivo Animal Models for Pharmacological Characterization
While direct in vivo neurotransmitter efflux studies specifically for 3,4-CTMP HCl are not extensively detailed in the provided search results, the in vitro data strongly predict its effects in a living animal. The potent inhibition of dopamine and norepinephrine transporters observed in vitro would be expected to lead to significant increases in the extracellular concentrations of these neurotransmitters in key brain regions of rodents. The behavioral effects observed in animal studies, where 3,4-CTMP is reported to be approximately seven times more potent than methylphenidate, are consistent with a robust increase in synaptic dopamine and norepinephrine. wikipedia.orghandwiki.org
Pharmacokinetic studies in animal models are crucial for determining how the body processes a compound. While specific pharmacokinetic data for 3,4-CTMP HCl, such as its half-life, bioavailability, and metabolic pathways in rodents, are not explicitly detailed in the search results, some inferences can be made from its chemical structure. The presence of the 3,4-dichloro substitution on the phenyl ring is known to increase a compound's resistance to metabolism. wikipedia.org This structural feature likely contributes to the long duration of action reported for 3,4-CTMP HCl. wikipedia.org The primary route of excretion for methylphenidate and its analogs is predominantly renal. wikipedia.org It is important to note that the chirality of methylphenidate analogs can influence their pharmacokinetics, with the d-enantiomer often being the more pharmacologically active and having a different metabolic profile than the l-enantiomer. nih.gov
Comparative Studies with Other Methylphenidate Analogues and Stimulants
Comparison of Potency and Efficacy with Methylphenidate
3,4-Dichloromethylphenidate (B3419264) (3,4-DCMP), particularly its d,l-threo diastereomer (often referred to as 3,4-CTMP), demonstrates a marked increase in potency compared to methylphenidate. wikipedia.orgdv-expert.org Research indicates that 3,4-CTMP is approximately seven times more potent than methylphenidate in animal studies. wikipedia.orgwikiwand.com This heightened potency is largely attributed to its stronger binding affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). core.ac.uk
Studies have shown that 3,4-DCMP inhibits the norepinephrine transporter (NET) more than 10-fold more potently than methylphenidate, and its inhibition potency for the dopamine transporter (DAT) is more than 2-fold increased. core.ac.uk In experiments measuring dopamine and noradrenaline efflux in rat brain slices, 3,4-CTMP at concentrations of 0.1 and 1 µM increased evoked dopamine efflux by approximately 6-fold, whereas a 10 µM concentration of methylphenidate was required to achieve a 4-fold increase. nih.gov This suggests a significantly greater effect of 3,4-CTMP on dopamine levels compared to methylphenidate. nih.gov
The dichlorination at the 3 and 4 positions of the phenyl ring is a key structural modification responsible for this enhanced activity. wikipedia.orgontosight.ai This alteration not only increases the affinity for monoamine transporters but also enhances the compound's resistance to metabolism, leading to a longer duration of action. wikipedia.orgwikiwand.com
Differentiation from Amphetamine-like vs. Cocaine-like Mechanisms of Action
The mechanism of action of 3,4-DCMP is primarily characterized as "cocaine-like" rather than "amphetamine-like". researchgate.netnih.gov This distinction lies in how these substances affect monoamine transporters.
Cocaine and methylphenidate are classified as dopamine transporter inhibitors. wikipedia.org They block the reuptake of dopamine from the synaptic cleft, thereby increasing the concentration of available dopamine to bind to postsynaptic receptors. wikipedia.org This action is dependent on neuronal firing to release dopamine. nih.gov
In contrast, amphetamines are releasing agents. They not only block the reuptake of dopamine but also cause a reverse transport of dopamine from within the neuron into the synaptic cleft, independent of neuronal firing. wikipedia.org
Research on 3,4-CTMP has shown that it increases stimulated dopamine release but does not affect basal (unstimulated) dopamine levels. nih.gov This is consistent with the profile of a reuptake inhibitor, similar to cocaine and methylphenidate, and not a releasing agent like amphetamine. researchgate.netnih.gov Therefore, 3,4-DCMP exerts its effects by preventing the reabsorption of dopamine and norepinephrine, leading to their accumulation in the synapse, a mechanism fundamentally similar to that of cocaine. nih.govwikipedia.org
Structure-Activity Relationships Across Analogues
The study of various methylphenidate analogues reveals critical structure-activity relationships (SAR) that govern their potency and selectivity.
Halogenation: The addition of halogen substituents, particularly on the phenyl ring, has been a key area of investigation. Threo-methylphenidate derivatives with halo-substituents on the aromatic ring generally exhibit increased binding potency. researchgate.net Specifically, electron-withdrawing groups at the 3' and 4' positions of the phenyl ring, such as chlorine in 3,4-DCMP, lead to improved DAT binding affinity. nih.gov For instance, the m,p-dichloro-TMP was found to be 32-fold more potent than methylphenidate in inhibiting dopamine uptake. acs.orgnih.gov Similarly, 4-fluoromethylphenidate (B12786486) (4F-MPH) is more potent than methylphenidate. wikipedia.org
Ester Modification: Changing the methyl ester group to an ethyl ester, as seen in ethylphenidate (EPH), affects potency. EPH has a similar affinity to DAT as methylphenidate, but its affinity for NET is significantly lower. europeanreview.org The d-threo isomer of EPH (d-EPH) binds to DAT and NET with much higher affinity than the l-threo isomer. europeanreview.org
Positional Isomerism and Other Substitutions: The position of substituents on the phenyl ring is crucial. Ortho-substituted compounds are generally much less potent than their meta- and/or para-substituted counterparts. acs.orgnih.gov In contrast to the increased potency seen with halogenation, electron-donating substituents on the phenyl ring tend to cause little change or a slight decrease in binding potency. researchgate.netnih.gov For example, 4-methylmethylphenidate (4-MeTMP) is slightly less potent than methylphenidate. wikipedia.org
Implications for Understanding Structure-Function Relationships in Phenidates
The comparative analysis of 3,4-DCMP and other phenidates provides valuable insights into the structure-function relationships governing their interaction with monoamine transporters. The data underscores that modifications to the phenyl ring and the ester group of the methylphenidate scaffold can dramatically alter pharmacological activity.
The enhanced potency of 3,4-DCMP highlights the significance of the 3,4-dichloro substitution in increasing affinity for DAT and NET. wikipedia.orgwikiwand.com This specific substitution appears to mimic the catechol structure of dopamine and norepinephrine more closely, leading to a stronger interaction with their respective transporters. wikipedia.orgwikiwand.com
Furthermore, the "cocaine-like" mechanism of action observed across these analogues, where they act as reuptake inhibitors rather than releasing agents, reinforces a fundamental mechanistic pathway for the phenidate class. core.ac.ukresearchgate.net This understanding is crucial for predicting the pharmacological profiles of new analogues and for the rational design of compounds with specific potencies and selectivities for different monoamine transporters. The consistent finding that the threo-diastereomers are more active than the erythro-diastereomers further refines the structural requirements for potent activity at DAT and NET. acs.orgnih.govnih.gov
Interactive Data Table: Comparative Monoamine Transporter Inhibition of Phenidate Analogues
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 3,4-Dichloromethylphenidate (3,4-DCMP) | 26-40 | 220-310 | >1000 |
| Methylphenidate (MPH) | 70-131 | 500-830 | >10000 |
| Ethylphenidate (EPH) | 95 | 810 | >30000 |
| 4-Fluoromethylphenidate (4F-MPH) | 35-61 | 31-45 | 8805 |
| Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate greater potency. Data is compiled from various sources and methodologies, which may lead to variations. core.ac.uknih.govwikipedia.orgregulations.gov |
Regulatory and Research Availability Considerations
Classification as a Research Chemical and Controlled Substance Status for Research Purposes
3,4-Dichloromethylphenidate (B3419264) (3,4-DCMP) is a synthetic stimulant and a structural analog of methylphenidate, a medication used to treat Attention Deficit Hyperactivity Disorder (ADHD). ontosight.aiwikipedia.org Due to its modified chemical structure, specifically the dichloro substitution on the phenyl ring, 3,4-DCMP exhibits distinct pharmacological properties. ontosight.ai It is primarily classified as a "research chemical," meaning it is intended for scientific and forensic studies and not for human or veterinary use. ontosight.aibiosynth.comcaymanchem.comglpbio.com As a research chemical, it is used to investigate its pharmacokinetic, pharmacodynamic, and neurochemical characteristics. ontosight.ai
The legal status of 3,4-DCMP varies by country. In several nations, it is a controlled substance, which places restrictions on its production, supply, and possession.
United Kingdom: In April 2015, 3,4-DCMP was placed under a Temporary Class Drug Order (TCDO) due to concerns about its misuse as a novel psychoactive substance (NPS). gazette.gc.cahandwiki.org It was later recommended for control as a Class B drug. service.gov.uk The Advisory Council on the Misuse of Drugs (ACMD) found no evidence of a recognized medicinal use for 3,4-DCMP. service.gov.uk
Canada: 3,4-Dichloromethylphenidate is listed as a Schedule III substance under the Controlled Drugs and Substances Act. gazette.gc.ca This classification prohibits activities like possession, trafficking, and production unless authorized by regulation, allowing for legitimate scientific and research applications while deterring recreational use. gazette.gc.ca
United States: While not explicitly scheduled at the federal level, 3,4-DCMP can be considered an analog of methylphenidate, potentially falling under the Federal Analogue Act if intended for human consumption.
China: As of October 2015, 3,4-DCMP is a controlled substance in China. handwiki.orgwikipedia.org
Sweden: In November 2014, the public health agency in Sweden proposed classifying 3,4-DCMP as a hazardous substance. handwiki.orgwikipedia.org
Germany: The compound is regulated under the New Psychoactive Substances Act (NpSG), permitting its use for industrial and scientific purposes only. wikipedia.orgwikiwand.com
For research purposes, qualified institutions can often obtain 3,4-DCMP and its hydrochloride salt as an analytical reference material. caymanchem.comglpbio.com Suppliers of this compound explicitly state that it is for research use only. biosynth.com
Regulations Governing Access for Qualified Academic Research Institutions
Qualified academic and research institutions can typically acquire 3,4-Dichloromethylphenidate HCl for legitimate scientific investigation, though the process is governed by strict regulations. The compound is available from chemical suppliers as a reference material for analytical and forensic purposes. caymanchem.comglpbio.com These suppliers often require purchasers to be affiliated with a registered research institution, university, or laboratory.
Access to controlled substances for research in many countries, including the United States, requires specific licensing from governmental bodies like the Drug Enforcement Administration (DEA). Researchers must have appropriate facilities for the secure storage of controlled substances and maintain detailed records of their use and disposal.
The purpose of these stringent regulations is to ensure that these potent compounds are used solely for legitimate scientific inquiry and to prevent their diversion for illicit use. gazette.gc.ca
Impact of Legislation on Scientific Investigation of Novel Psychoactive Substances
The legal framework surrounding novel psychoactive substances (NPS) like 3,4-DCMP presents a complex landscape for scientific research. The primary goal of NPS legislation is to protect public health by controlling the spread of potentially harmful, unapproved substances. mdpi.com However, these same regulations can create significant hurdles for researchers studying the pharmacology, toxicology, and therapeutic potential of these compounds.
The rapid emergence of new substances often outpaces the ability of legislative bodies to assess and schedule them individually. europa.eu This has led to broader, more encompassing legal approaches, such as the UK's Psychoactive Substances Act 2016, which controls any substance capable of producing a psychoactive effect. nih.gov While effective in curbing the open sale of NPS, such legislation can inadvertently stifle legitimate research by making it more difficult and expensive for scientists to obtain and study these compounds.
The classification of a substance as controlled often entails significant administrative and financial burdens for research institutions, including the need for special licenses, secure storage facilities, and detailed record-keeping. These requirements can deter or delay important research into the mechanisms of action and potential harms of NPS. nih.gov
Despite these challenges, the controlled status of substances like 3,4-DCMP also underscores the importance of the research that is conducted. Scientific investigation provides the evidence base necessary for informed regulatory decisions and for understanding the public health implications of these emerging drugs. nih.goveuropa.eu
Detailed Research Findings
Research into 3,4-Dichloromethylphenidate has revealed it to be a potent dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. ontosight.aihandwiki.org The dichloro-substitution on the phenyl ring significantly enhances its binding affinity to the dopamine transporter. acs.org In animal studies, the threo-diastereomer of 3,4-DCMP was found to be approximately seven times more potent than methylphenidate. handwiki.orgwikipedia.orgwikiwand.com However, it exhibits a slower onset of action, which may contribute to weaker reinforcing effects compared to cocaine. handwiki.orgwikipedia.orgwikiwand.com
Interestingly, the 3,4-dichloro substitution also confers a higher selectivity for the serotonin (B10506) transporter, a characteristic that is rare among phenidate derivatives. wikipedia.orgwikiwand.com This makes 3,4-DCMP a triple reuptake inhibitor, acting on dopamine, norepinephrine, and serotonin, which is reminiscent of cocaine's mechanism of action. service.gov.uk
The table below summarizes key research findings related to the potency of 3,4-Dichloromethylphenidate and its analogs.
| Compound | Target | Potency (IC50 nM) | Notes |
| (±)-threo-3,4-Dichloromethylphenidate | Dopamine Transporter | 65 | In rat striatal tissue. caymanchem.comglpbio.com |
| m,p-dichloro-TMP | Dopamine Uptake | 32-fold more potent than (±)-threo-methylphenidate | |
| m-bromo-TMP | [3H]WIN 35,428 Binding | 20-fold more potent than (±)-threo-methylphenidate |
TMP refers to (±)-threo-methylphenidate.
Future Directions and Emerging Research Avenues
Exploration of Underexplored Stereoisomers
The chemical structure of 3,4-DCMP allows for the existence of different stereoisomers, with the (d,l)-threo diastereomer being a primary focus of many studies. wikipedia.org However, a comprehensive understanding of the pharmacological profiles of all individual stereoisomers is still lacking. The (R,R)-isomer, in particular, is noted for its potential pharmacological activity. ontosight.ai Future research will likely concentrate on the stereoselective synthesis and isolation of each enantiomer and diastereomer to meticulously evaluate their distinct binding affinities for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters. This exploration is crucial, as different stereoisomers can exhibit varied potencies and selectivities, which could lead to the development of compounds with more desirable therapeutic effects and potentially fewer off-target effects.
Development of Advanced Analogues with Targeted Neurotransmitter System Selectivity
The 3,4-dichloro substitution on the phenyl ring of methylphenidate significantly increases its affinity for both dopamine and norepinephrine transporters. wikipedia.org This modification is believed to mimic the 3,4-dihydroxy group found in dopamine and adrenaline. wikipedia.org Building on this, a significant avenue for future research is the rational design and synthesis of advanced analogues with even greater selectivity for specific neurotransmitter systems.
For instance, structural modifications could aim to enhance affinity for the serotonin transporter, a rare characteristic among phenidates. wikipedia.org The development of analogues with tailored selectivity could lead to medications for a wider range of neurological and psychiatric disorders beyond ADHD, potentially including new treatments for cocaine addiction. frontiersin.orgnih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that substitutions at the 3' and 4' positions of the phenyl ring with electron-withdrawing groups can improve dopamine transporter (DAT) binding affinity. researchgate.net
Table 1: Examples of Methylphenidate Analogues and Key Structural Features
| Compound Name | Key Structural Modification | Reported Effect on Transporter Affinity |
| 3,4-Dichloromethylphenidate (B3419264) | 3,4-dichloro substitution on the phenyl ring | Increased affinity for DAT and NET wikipedia.org |
| Dichloropane | 3,4-dichloro substitution | Increased affinity to DAT & NET wikipedia.org |
| Ethylphenidate | Ester modification | Weaker DAT inhibitor than methylphenidate frontiersin.orgnih.gov |
| 4-Fluoromethylphenidate (B12786486) | Fluorine at the para-position of the phenyl ring | Slight increase in potency for DAT nih.gov |
Integration of Computational Chemistry and Experimental Design in SAR Studies
The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in drug discovery. nih.gov For 3,4-DCMP and its analogues, quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations can provide profound insights into the molecular interactions governing their binding to neurotransmitter transporters. researchgate.netnih.gov
Future research will likely leverage these computational tools to:
Predict Binding Affinities: Accurately predict the binding affinities of novel, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net
Elucidate Binding Modes: Visualize and understand the precise orientation and interactions of these molecules within the binding pockets of the dopamine, norepinephrine, and serotonin transporters.
Guide Rational Drug Design: Inform the design of new analogues with optimized properties, such as enhanced selectivity or improved metabolic stability. wikipedia.org The 3,4-dichloro group, for example, has been shown to increase resistance to metabolism. wikipedia.org
A study employing Comparative Molecular Field Analysis (CoMFA) suggested that for improved DAT binding, substituents at the 3' and 4' positions of the phenyl ring should be electron-withdrawing and lie primarily in the plane of the ring. researchgate.net
Novel Analytical Techniques for Enhanced Characterization
The accurate identification and characterization of 3,4-DCMP and its metabolites are crucial for both research and forensic purposes. While techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) are currently used, there is always a need for more sensitive and specific analytical methods. cfsre.org
Future research in this area may focus on:
Advanced Mass Spectrometry Techniques: Employing high-resolution mass spectrometry (HRMS) coupled with advanced fragmentation techniques to provide more detailed structural information and facilitate the identification of novel metabolites. oup.com
Chiral Separation Methods: Developing and refining chiral chromatography methods to effectively separate and quantify individual stereoisomers of 3,4-DCMP and its analogues in biological samples.
In Silico Toxicity Prediction: Utilizing computational tools to predict the potential toxicity of new analogues, complementing experimental data. bohrium.com
Q & A
Basic: What synthetic methodologies are recommended for 3,4-dichloromethylphenidate HCl, and how is purity validated?
Answer:
Synthesis typically involves esterification and halogenation of methylphenidate precursors. For purity validation, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) are standard. Purity thresholds >98% are achieved via recrystallization in ethanol/water mixtures. Reference materials from ISO-compliant suppliers (e.g., LGC Standards) should be used for calibration .
Advanced: How does 3,4-CTMP HCl’s potency for monoamine transporters compare to methylphenidate (MPH), and what assays quantify these differences?
Answer:
3,4-CTMP HCl exhibits 10-fold higher potency for norepinephrine transporters (NET: IC₅₀ = 0.04–0.42 µM) and 2-fold higher potency for dopamine transporters (DAT: IC₅₀ = 0.08–0.34 µM) compared to MPH. Competitive inhibition assays using transfected HEK293 cells expressing human NET/DAT and radiolabeled substrates (e.g., [³H]nisoxetine or [³H]WIN 35,428) are standard. Data normalization to MPH controls is critical for comparative analysis .
Basic: What chromatographic methods are optimal for resolving 3,4-CTMP HCl from structurally similar analogs in complex mixtures?
Answer:
Reverse-phase HPLC with diode-array detection (DAD) at 220–254 nm effectively separates 3,4-CTMP HCl from analogs like ethylphenidate. Mobile phases of ammonium formate (10 mM, pH 3.5) and methanol (gradient: 40% → 70% over 15 min) achieve baseline resolution. Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., BSTFA) is used for confirmatory analysis .
Advanced: What experimental strategies address discrepancies between in vitro transporter inhibition and in vivo behavioral effects of 3,4-CTMP HCl?
Answer:
Pharmacokinetic studies using LC-MS/MS to measure plasma and brain concentrations in rodent models can clarify bioavailability and blood-brain barrier penetration. Concurrent microdialysis for dopamine/norepinephrine quantification in the prefrontal cortex validates transporter inhibition efficacy. Metabolite profiling (e.g., oxidative metabolites) identifies potential active or inhibitory derivatives .
Basic: What safety protocols are critical when handling 3,4-CTMP HCl in laboratory settings?
Answer:
Use fume hoods, nitrile gloves, and PPE to avoid dermal/ocular exposure. Storage at 2–8°C in airtight containers prevents degradation. Emergency procedures for spills include neutralization with sodium bicarbonate and disposal as hazardous waste (OSHA HCS guidelines). Toxicity data suggest acute exposure risks; consult SDS from ISO-certified providers .
Advanced: How does structural modification at the 3,4-dichloro positions influence 3,4-CTMP HCl’s selectivity for NET vs. DAT?
Answer:
Molecular docking and comparative SAR studies reveal that 3,4-dichloro substitution enhances hydrophobic interactions with NET’s transmembrane domain (TMD1/TMD3). Mutagenesis assays (e.g., NET S420A mutants) and free-energy perturbation (FEP) simulations quantify binding energy differences. Chlorine’s electronegativity may reduce DAT affinity due to steric clashes in the S1 binding pocket .
Basic: What spectroscopic techniques are employed for structural elucidation of 3,4-CTMP HCl?
Answer:
Fourier-transform infrared (FTIR) spectroscopy identifies ester (C=O, ~1730 cm⁻¹) and piperidine (N-H, ~3300 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular ion ([M+H]⁺ = 340.04 m/z). X-ray crystallography (if crystalline) resolves stereochemistry at the piperidine ring .
Advanced: What in vivo models best replicate 3,4-CTMP HCl’s psychostimulant effects, and how are confounding variables controlled?
Answer:
Locomotor activity assays in Sprague-Dawley rats (dosed at 1–5 mg/kg i.p.) with video tracking software quantify hyperactivity. Control groups receive MPH or saline. Electrocardiogram (ECG) monitoring detects cardiotoxicity (e.g., QT prolongation). Cross-over designs and pharmacokinetic normalization (AUC₀–₈h) mitigate inter-subject variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
